2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-dinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-dinitrophenol is a Schiff base compound known for its unique chemical structure and properties. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds.
Preparation Methods
The synthesis of 2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-dinitrophenol involves the reaction of 5-ethyl-2-hydroxybenzaldehyde with 4,6-dinitrophenol in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Scientific Research Applications
2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-dinitrophenol has been explored for various scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound exhibits potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has indicated its potential as a urease inhibitor, which could be useful in treating infections caused by urease-producing bacteria.
Mechanism of Action
The mechanism of action of 2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-dinitrophenol involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in reducing the pathogenicity of urease-producing bacteria .
Comparison with Similar Compounds
Similar compounds to 2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-dinitrophenol include other Schiff bases such as 2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol and benzimidazole derivatives. Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H13N3O6 |
---|---|
Molecular Weight |
331.28 g/mol |
IUPAC Name |
2-[(5-ethyl-2-hydroxyphenyl)iminomethyl]-4,6-dinitrophenol |
InChI |
InChI=1S/C15H13N3O6/c1-2-9-3-4-14(19)12(5-9)16-8-10-6-11(17(21)22)7-13(15(10)20)18(23)24/h3-8,19-20H,2H2,1H3 |
InChI Key |
CMZGUSIZJYKVIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.